molecular formula C11H10Cl2N2O3 B2928919 3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 937630-31-4

3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B2928919
CAS RN: 937630-31-4
M. Wt: 289.11
InChI Key: GSKBQRMMSODBPX-UHFFFAOYSA-N
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Description

3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole, also known as CMOD, is a heterocyclic compound belonging to the oxadiazole family. It is an important organic compound that has been used in various scientific research applications, such as organic synthesis, medicinal chemistry, and drug discovery. CMOD is a relatively stable compound, with a melting point of 128-129°C, and is soluble in common organic solvents such as ethanol, dimethylformamide, and dimethyl sulfoxide. CMOD has been the subject of numerous studies due to its unique properties, including its wide range of applications in scientific research.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Compounds incorporating the 1,3,4-oxadiazole structure, including derivatives with modifications similar to the compound of interest, have demonstrated significant antimicrobial and anti-proliferative activities. A study by Al-Wahaibi et al. (2021) found that N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones displayed broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as potent anti-proliferative activity against various human cancer cell lines (Al-Wahaibi et al., 2021).

Material Science Applications

In material science, poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups have been prepared and studied for their solubility, thermal stability, and optical properties. Hamciuc et al. (2005) reported that these polymers exhibit high thermal stability, with decomposition temperatures above 415°C, and show fluorescence, indicating potential applications in optoelectronic devices (Hamciuc et al., 2005).

Synthesis and Chemical Properties

The synthesis and application in one-pot synthesis of 1,2,4-oxadiazoles, as well as the study of their structural and electronic properties, have been a focus of research. For example, Bretanha et al. (2009) described a convenient synthesis of 3-trichloromethyl-1,2,4oxadiazoles, highlighting the versatility of oxadiazoles in pharmaceutical and agrochemical products (Bretanha et al., 2009).

Anticancer Evaluation

Polkam et al. (2021) designed and synthesized new 1,3,4-oxadiazole derivatives with the 2-positioned 2,5-dimethoxyphenyl substituent, demonstrating superior anticancer activity against breast cancer cell lines. This highlights the potential of oxadiazole derivatives in the development of novel anticancer drugs (Polkam et al., 2021).

properties

IUPAC Name

3-(3-chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3/c1-16-8-4-6(3-7(13)10(8)17-2)11-14-9(5-12)18-15-11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKBQRMMSODBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NOC(=N2)CCl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937630-31-4
Record name 3-(3-chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
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